molecular formula C8H11BrClNO2 B1377207 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride CAS No. 1432679-67-8

4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride

Cat. No.: B1377207
CAS No.: 1432679-67-8
M. Wt: 268.53 g/mol
InChI Key: WNZRGWIZFPMIHG-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Bond Lengths : The C-Br bond length in similar bromophenyl structures is approximately 1.887 Å , consistent with typical aryl bromides. The C-O bond in the methoxy group measures 1.363 Å , shorter than standard C-O single bonds due to resonance stabilization.
  • Dihedral Angles : The bromophenyl ring is nearly perpendicular to the plane of the sulfonamide group in related compounds, creating an L-shaped molecular geometry . For this compound, the aminomethyl group likely adopts a gauche conformation relative to the aromatic ring, minimizing steric hindrance.
  • Hydrogen Bonding : The hydrochloride salt forms ionic interactions between the protonated amine (–NH₃⁺) and chloride ion (Cl⁻), with additional hydrogen bonds between the phenolic hydroxyl and methoxy oxygen.

Table 1: Selected Crystallographic Parameters

Parameter Value Source
C-Br bond length 1.887 Å
C-O (methoxy) bond length 1.363 Å
Dihedral angle (Ar-Br/plane) 105.65°

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Aromatic protons : Two singlets at δ 6.59 ppm (H-3) and δ 6.81 ppm (H-5), characteristic of deshielded positions adjacent to electron-withdrawing bromine.
    • Methoxy group : A singlet at δ 3.89 ppm (3H, –OCH₃).
    • Aminomethyl group : A triplet at δ 4.21 ppm (2H, –CH₂NH₃⁺) and a broad peak at δ 8.79 ppm (3H, –NH₃⁺).
  • ¹³C NMR :

    • C-Br : δ 114.7 ppm (C-2).
    • C-OCH₃ : δ 56.1 ppm .
    • Aromatic carbons : δ 148.4 ppm (C-1, hydroxyl-bearing), δ 130.1 ppm (C-4), and δ 115.4 ppm (C-6).

Table 2: Key NMR Assignments

Group ¹H Shift (ppm) ¹³C Shift (ppm)
–OCH₃ 3.89 (s) 56.1
–CH₂NH₃⁺ 4.21 (t) 38.8
Aromatic H (C-3) 6.59 (s) 114.0

Infrared (IR) Spectroscopy

  • N-H stretch : Broad band at 3467 cm⁻¹ (protonated amine).
  • C-Br stretch : Medium-intensity peak at 806 cm⁻¹ .
  • O-H (phenolic) : Sharp band at 3265 cm⁻¹ .

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 280 nm (π→π* transition of the aromatic ring) and a weaker band at 320 nm (n→π* transition of the hydroxyl and amine groups).

Tautomeric Behavior and Conformational Dynamics

Tautomerism

The phenolic hydroxyl and adjacent amine group enable prototropic tautomerism , with equilibrium between the enol (phenolic –OH) and keto (quinonoid) forms. Density functional theory (DFT) calculations for analogous Schiff bases indicate the enol form is ~12 kcal/mol more stable due to intramolecular hydrogen bonding.

Conformational Analysis

  • The aminomethyl group adopts a staggered conformation to minimize steric clash with the methoxy group.
  • Rotational barriers for the –OCH₃ group are ~3 kcal/mol , as determined by variable-temperature NMR.

Comparative Analysis with Structural Analogues

Table 3: Comparison with Key Analogues

Compound Molecular Formula Key Structural Differences Melting Point (°C)
4-(Aminomethyl)-2-bromo-6-methoxyphenol HCl C₈H₁₀BrNO₂·HCl Bromine at C-2, –NH₃⁺Cl⁻ 220 (dec.)
Vanillylamine HCl C₈H₁₂ClNO₂ No bromine, –NH₃⁺Cl⁻ 219–221
2-Amino-6-bromo-4-methoxyphenol C₇H₈BrNO₂ No aminomethyl group 162–167

Key Observations:

  • Bromine Substitution : Introduces steric hindrance and electronic effects, reducing solubility in polar solvents compared to non-brominated analogues.
  • Aminomethyl Group : Enhances ionic character in the hydrochloride salt, increasing thermal stability (decomposition at 220°C vs. 162°C for the non-ionic analogue).
  • Methoxy Positioning : Para-substitution (C-6) in the target compound vs. ortho in vanillylamine HCl alters hydrogen-bonding networks.

Properties

IUPAC Name

4-(aminomethyl)-2-bromo-6-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2.ClH/c1-12-7-3-5(4-10)2-6(9)8(7)11;/h2-3,11H,4,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZRGWIZFPMIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN)Br)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride can be achieved through several steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-bromo-6-methoxyphenol.

    Aminomethylation: The brominated product is then subjected to a Mannich reaction, where formaldehyde and a primary amine (such as methylamine) are used to introduce the aminomethyl group at the para position relative to the hydroxyl group.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key pathways include:

Amination

Reaction with primary or secondary amines (e.g., methylamine, ethylamine) in the presence of a palladium catalyst replaces bromine with amine groups. For example:

  • Conditions : Pd(OAc)₂, Xantphos ligand, K₂CO₃, DMF, 80°C .

  • Product : 2-Amino-4-(aminomethyl)-6-methoxyphenol derivatives.

  • Yield : 71–90% .

Thiol Substitution

Thiols (e.g., thiourea) displace bromine under basic conditions:

  • Conditions : NaN₃ or NH₂CSNH₂, NaOH, EtOH, reflux.

  • Product : Thioether-linked phenolic compounds.

Demethylation

The methoxy group undergoes demethylation using BBr₃ or HBr in acetic acid:

  • Conditions : BBr₃, CH₂Cl₂, −20°C to 0°C .

  • Product : 4-(Aminomethyl)-2-bromo-6-hydroxyphenol.

  • Application : Critical for generating reactive phenolic intermediates in drug synthesis .

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation, forming quinones or dimerized products:

Oxidizing Agent Conditions Product Yield Source
KMnO₄Acidic aqueous solution2-Bromo-6-methoxy-1,4-benzoquinone65–78%
CrO₃Acetic acid, 50°COxidized dimer (C-C coupled product)42%

Reduction Reactions

The bromine atom and aminomethyl group participate in reduction processes:

Debromination

Catalytic hydrogenation removes bromine:

  • Conditions : H₂ (1 atm), Pd/C, EtOH, 25°C .

  • Product : 4-(Aminomethyl)-6-methoxyphenol.

  • Yield : 85–92%.

Aminomethyl Reduction

The aminomethyl group is reduced to a methyl group under strong reducing conditions:

  • Conditions : LiAlH₄, THF, reflux.

  • Product : 4-Methyl-2-bromo-6-methoxyphenol.

Functionalization of the Aminomethyl Group

The aminomethyl group reacts with acylating or sulfonating agents:

Reagent Conditions Product Application Source
Acetyl chlorideEt₃N, THF, 0°C to RT4-(Acetamidomethyl)-2-bromo-6-methoxyphenolAntimicrobial agent precursor
Trifluoromethanesulfonyl chlorideDCM, pyridine, RT4-(Triflylamidomethyl)-2-bromo-6-methoxyphenolRadiolabeling intermediates

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl bond formation:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O, 80°C .

  • Product : Biaryl derivatives with retained aminomethyl and methoxy groups.

Buchwald-Hartwig Amination

  • Conditions : Pd₂(dba)₃, BINAP, Cs₂CO₃, toluene, 110°C .

  • Product : N-arylaminated analogs for biological testing .

Acid-Base Reactivity

The phenolic hydroxyl (pKa ~10) and aminomethyl group (pKa ~9.5) enable pH-dependent transformations:

  • Protonation : Forms a water-soluble hydrochloride salt at acidic pH.

  • Deprotonation : Generates a phenolate ion under basic conditions, enhancing electrophilic substitution .

Stability Under Physiological Conditions

Studies reveal:

  • Hydrolytic Stability : Resistant to hydrolysis at pH 7.4 (t₁/₂ > 24 h) .

  • Metabolic Stability : Moderate hepatic clearance in murine models (CLhep = 12 mL/min/kg) .

Comparative Reactivity Table

Reaction Type Key Reagents Rate (k, s⁻¹) Activation Energy (kJ/mol)
Bromine substitutionNaN₃, NaOH1.2 × 10⁻³68.5
Phenolic oxidationKMnO₄, H₂SO₄4.7 × 10⁻⁴85.2
Catalytic debrominationH₂, Pd/C2.1 × 10⁻²45.8

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry (antitubercular agents ), materials science (polymeric precursors ), and radiopharmaceuticals (triflates for isotope labeling ). Its reactivity profile underscores its versatility as a synthetic intermediate.

Scientific Research Applications

Pharmaceutical Research

4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride is primarily recognized for its role as a reference standard in drug development. Its importance in pharmaceutical research stems from its biological activities:

  • Antimicrobial Activity : The compound has been studied for its efficacy against Mycobacterium tuberculosis. Research indicates that it targets the enoyl-acyl carrier protein reductase (InhA), crucial for mycolic acid synthesis in bacterial cell walls, thus inhibiting bacterial growth .
  • Anti-inflammatory Properties : Due to its phenolic structure, it may exhibit antioxidant activity, which can contribute to anti-inflammatory effects. This aspect is particularly relevant in the context of developing treatments for inflammatory diseases .

Biological Studies

The compound's interaction with biological systems has led to various studies aimed at understanding its mechanism of action:

  • Target Interactions : this compound interacts with specific molecular targets, which can be critical for assessing its therapeutic potential and safety profile . Understanding these interactions can facilitate the design of new drugs with improved efficacy and reduced side effects.
  • Case Studies : Several studies have documented its effectiveness against resistant strains of bacteria, highlighting its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The aminomethyl group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the bromine atom can participate in halogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the N-(4-(Aminomethyl)phenyl) Benzamide Series

Four benzamide derivatives from share the N-(4-(Aminomethyl)phenyl) core but differ in substituents on the benzamide ring (Table 1). Key observations:

  • Halogen vs. Alkyl Substituents : The bromine in Compound 35 (5-bromo) results in a lower melting point (251–252°C) compared to the methyl-substituted Compound 34 (309–310°C), likely due to reduced crystallinity from steric bulk.
  • Polarity and HPLC Retention : Methoxy-substituted Compound 36 (1.10 min) exhibits intermediate retention between Compound 34 (0.88 min) and Compound 35 (1.21 min), reflecting substituent effects on polarity. Bromine’s electron-withdrawing nature increases retention time .

Table 1: Comparison of N-(4-(Aminomethyl)phenyl) Benzamide Derivatives

Compound Substituent Melting Point (°C) HPLC Retention (min) Yield (%)
34 6-methyl 309–310 0.88 99
35 5-bromo 251–252 1.21 99
36 5-methoxy 277.5–278.5 1.10 90
37 4-isopropyl 282–283 1.05 56

Phenolic Derivatives with Varied Aminoalkyl Chains

and describe phenolic compounds with structural similarities to the target molecule:

  • 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride () differs in the amine substituent (isopropyl vs. prop-2-en-1-yl in ). The branched isopropyl group may enhance lipophilicity compared to the linear propenyl chain, affecting membrane permeability in biological systems .
  • Hydrochloride Salt Effects : The ionic nature of these compounds improves aqueous solubility compared to their free-base counterparts, critical for pharmaceutical formulations .

Halogenated Phenols with Diverse Functional Groups

  • 2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol () incorporates an iminomethyl group and dual halogens (Br, Cl). The imine functionality introduces pH-dependent tautomerism, absent in the target compound, which may influence stability under physiological conditions .

Key Research Findings

  • Synthetic Yields: High yields (90–99%) for benzamide derivatives () suggest efficient condensation and salt-formation steps, whereas phenolic analogues (–7) may face challenges in amine alkylation, reflected in variable commercial availability .
  • Spectroscopic Confirmation : HRMS and NMR data consistently validate structural integrity across analogues, with bromine atoms causing distinct deshielding in $^{1}\text{H}$ NMR spectra .

Biological Activity

4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H12BrClN2O2
  • Molecular Weight : 303.57 g/mol

The presence of bromine and methoxy groups in its structure suggests potential reactivity and interaction with various biological systems.

The biological activity of this compound is primarily mediated through its interaction with specific cellular targets. Research indicates that it may act as an inhibitor or modulator of various enzymes and receptors, influencing key signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.
  • Receptor Modulation : It may interact with neurotransmitter receptors, altering neuronal signaling and contributing to its pharmacological effects.

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies. For example, it has been evaluated for its ability to inhibit the proliferation of cancer cell lines, showing significant cytotoxic effects.

Cell Line IC50 (µM) Mechanism
MDA-MB-435 (breast cancer)12 ± 0.8Microtubule depolymerization
A549 (lung cancer)15 ± 1.2Apoptosis induction

Neuroprotective Effects

Research suggests that this compound may exert neuroprotective effects by modulating neurotransmitter systems. It potentially enhances the availability of GABA (gamma-aminobutyric acid) in synaptic clefts, which could lead to improved neuronal function and reduced excitotoxicity.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines indicated that this compound inhibited cell growth significantly, with IC50 values in the nanomolar range. The study also noted that it overcame resistance mechanisms commonly seen in tumor cells .
  • Neuroprotective Study : Another investigation focused on its neuroprotective properties, demonstrating that it could reduce oxidative stress markers in neuronal cultures, suggesting a potential role in treating neurodegenerative diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key pharmacokinetic parameters include:

  • Absorption : Rapidly absorbed after administration.
  • Distribution : Widely distributed throughout tissues; specific binding proteins may facilitate transport across cellular membranes.
  • Metabolism : Metabolized primarily through hepatic pathways; metabolites may retain biological activity.
  • Excretion : Primarily excreted via renal pathways.

Q & A

Basic: What are the standard synthetic routes for 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves bromination and functional group protection/deprotection strategies. For example:

  • Step 1: Bromination of a methoxyphenol precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion to avoid side reactions).
  • Step 2: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, followed by HCl salt formation.
  • Characterization: Intermediates are validated using HPLC (for purity), NMR (to confirm substitution patterns), and mass spectrometry (for molecular weight verification). Contaminants like unreacted bromine residues are quantified via ion chromatography .

Advanced: How can computational methods optimize the synthesis of this compound to minimize byproducts?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path sampling can predict energetically favorable pathways. For instance:

  • Step 1: Use software like Gaussian or ORCA to model transition states and identify high-energy intermediates prone to side reactions.
  • Step 2: Apply ICReDD’s workflow to integrate computational predictions with high-throughput experimentation. For example, screen solvent polarity and temperature ranges in silico to narrow optimal conditions, reducing trial-and-error experiments by ~40% .
  • Validation: Compare experimental yields with computational predictions to refine force fields or reaction parameters .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). The aminomethyl group (δ 1.5–2.5 ppm) may show splitting due to coupling with adjacent protons.
  • IR Spectroscopy: Confirm O-H (phenolic, ~3200 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) stretches.
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry, especially if chiral centers are present (e.g., aminomethyl configuration) .

Advanced: How can crystallographic data resolve contradictions in proposed molecular conformations?

Methodological Answer:

  • Scenario: Discrepancies between NMR-derived structures and theoretical models.
  • Resolution: Perform single-crystal X-ray diffraction to unambiguously assign bond lengths, angles, and torsion angles. For example, Schiff base analogs of this compound show planar aromatic systems with intramolecular hydrogen bonds stabilizing specific conformations .
  • Validation: Compare experimental unit cell parameters with Density Functional Theory (DFT)-optimized geometries to identify steric or electronic mismatches .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation.
  • Ventilation: Use fume hoods to avoid inhalation of HCl vapors during salt formation.
  • First Aid: For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can in silico models predict the compound’s reactivity under varying pH conditions?

Methodological Answer:

  • Step 1: Use tools like COSMO-RS or ACD/Labs to simulate protonation states and solubility across pH ranges.
  • Step 2: Predict degradation pathways (e.g., hydrolysis of the methoxy group in acidic conditions) via molecular dynamics simulations.
  • Validation: Compare simulated half-lives with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Basic: How should researchers design experiments to assess the compound’s stability in solution?

Methodological Answer:

  • Design: Use a factorial design (e.g., 2³ design) to test variables: pH (3–9), temperature (4–40°C), and light exposure.
  • Analysis: Monitor degradation via UV-Vis spectroscopy at λ_max (~280 nm for phenolic compounds).
  • Output: Identify critical factors (e.g., pH > 7 accelerates decomposition) using ANOVA .

Advanced: What reactor configurations improve scalability for its synthesis?

Methodological Answer:

  • Microreactors: Enhance heat/mass transfer for bromination steps, reducing reaction time by 50% compared to batch reactors.
  • Membrane Separation: Integrate continuous separation to isolate the hydrochloride salt, minimizing solvent use.
  • Process Control: Implement PAT (Process Analytical Technology) tools like inline Raman spectroscopy for real-time monitoring .

Basic: How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Step 1: Standardize assay conditions (e.g., cell line, incubation time) to reduce variability.
  • Step 2: Use Hill plots to compare dose-response curves and identify outliers.
  • Step 3: Validate interactions via SPR (Surface Plasmon Resonance) to confirm binding kinetics .

Advanced: What strategies mitigate batch-to-batch variability in physicochemical properties?

Methodological Answer:

  • QbD (Quality by Design): Define a Design Space for critical parameters (e.g., stirring rate during crystallization).
  • PAT Integration: Employ NIR spectroscopy to monitor particle size distribution in real time.
  • DoE Optimization: Use response surface methodology (RSM) to correlate process variables (e.g., cooling rate) with polymorphic outcomes .

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